Cas no 749927-82-0 (Ethyl 4-bromo-2-fluorobenzamide)

Ethyl 4-bromo-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-ethyl-2-fluorobenzamide
- 4-bromo-N-ethyl-2-fluoro-benzamide
- ETHYL 4-BROMO-2-FLUOROBENZAMIDE
- DTXSID50640738
- BS-25951
- WRCAXTFEUQRZDZ-UHFFFAOYSA-N
- ZEB92782
- MFCD09928893
- SCHEMBL3346723
- 4-Bromo-2-fluoro-N-ethylbenzamide
- 749927-82-0
- AKOS000167182
- SB77200
- DB-370392
- Ethyl 4-bromo-2-fluorobenzamide
-
- MDL: MFCD09928893
- Inchi: InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
- InChI Key: WRCAXTFEUQRZDZ-UHFFFAOYSA-N
- SMILES: CCNC(C1=C(F)C=C(Br)C=C1)=O
Computed Properties
- Exact Mass: 244.98500
- Monoisotopic Mass: 244.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 2.4
Experimental Properties
- PSA: 32.59000
- LogP: 2.91270
Ethyl 4-bromo-2-fluorobenzamide Security Information
Ethyl 4-bromo-2-fluorobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 4-bromo-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB272224-1 g |
Ethyl 4-bromo-2-fluorobenzamide; 98% |
749927-82-0 | 1 g |
€144.00 | 2023-07-20 | ||
TRC | E900388-1g |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 1g |
$98.00 | 2023-05-18 | ||
Fluorochem | 218573-25g |
4-Bromo-N-ethyl-2-fluorobenzamide |
749927-82-0 | 95% | 25g |
£400.00 | 2022-03-01 | |
Alichem | A019144184-100g |
4-Bromo-N-ethyl-2-fluorobenzamide |
749927-82-0 | 95% | 100g |
$829.92 | 2023-09-01 | |
A2B Chem LLC | AE04671-100g |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 98% | 100g |
$923.00 | 2024-04-19 | |
A2B Chem LLC | AE04671-1g |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 98% | 1g |
$75.00 | 2024-04-19 | |
A2B Chem LLC | AE04671-25g |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 98% | 25g |
$358.00 | 2024-04-19 | |
TRC | E900388-250mg |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | E900388-100mg |
Ethyl 4-bromo-2-fluorobenzamide |
749927-82-0 | 100mg |
$64.00 | 2023-05-18 | ||
Fluorochem | 218573-5g |
4-Bromo-N-ethyl-2-fluorobenzamide |
749927-82-0 | 95% | 5g |
£188.00 | 2022-03-01 |
Ethyl 4-bromo-2-fluorobenzamide Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on Ethyl 4-bromo-2-fluorobenzamide
Ethyl 4-bromo-2-fluorobenzamide: A Comprehensive Overview
Ethyl 4-bromo-2-fluorobenzamide, with the CAS number 749927-82-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and advanced materials. The name Ethyl 4-bromo-2-fluorobenzamide itself highlights its key features: the ethyl group attached to a benzamide ring, which is further substituted with bromine and fluorine atoms at specific positions. This combination of functional groups and substituents makes it a versatile molecule with diverse chemical properties.
The structure of Ethyl 4-bromo-2-fluorobenzamide consists of a benzene ring with three substituents: an amide group (-CONH2), a bromine atom, and a fluorine atom. The bromine is located at the para position (position 4), while the fluorine is at the ortho position (position 2) relative to the amide group. This arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and stability. Recent studies have explored the impact of these substituents on the compound's electronic distribution, revealing insights into its potential as a building block for more complex molecules.
One of the most notable aspects of Ethyl 4-bromo-2-fluorobenzamide is its role in organic synthesis. Researchers have utilized this compound as an intermediate in the construction of biologically active molecules. For instance, its amide functionality makes it an ideal candidate for peptide coupling reactions, while the halogen substituents provide sites for further functionalization. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving scalability.
Recent research has also focused on the application of Ethyl 4-bromo-2-fluorobenzamide in materials science. Its ability to form stable covalent bonds with other organic molecules has led to its use in designing advanced polymers and hybrid materials. For example, studies have demonstrated that this compound can serve as a linker in metal-organic frameworks (MOFs), enhancing their mechanical and thermal stability. These findings underscore its potential in developing next-generation materials for energy storage and catalysis.
In terms of biological activity, Ethyl 4-bromo-2-fluorobenzamide has shown promise as a lead compound in drug discovery. Its bromine and fluorine substituents contribute to its lipophilicity, which is crucial for drug absorption and bioavailability. Recent in vitro studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. While further research is needed to validate these findings, they highlight the potential of this compound as a scaffold for developing therapeutic agents.
The synthesis of Ethyl 4-bromo-2-fluorobenzamide involves a multi-step process that typically begins with the preparation of the corresponding benzoyl chloride intermediate. This is followed by nucleophilic substitution reactions to introduce the ethyl group and halogen substituents. Recent optimizations in reaction conditions, such as the use of microwave-assisted synthesis, have significantly improved yields and reaction times. These advancements not only enhance the feasibility of large-scale production but also pave the way for exploring new synthetic pathways.
From an environmental standpoint, understanding the degradation pathways of Ethyl 4-bromo-2-fluorobenzamide is crucial for assessing its ecological impact. Studies have shown that this compound undergoes hydrolysis under specific conditions, leading to the formation of less hazardous byproducts. However, further research is required to fully characterize its environmental fate and toxicity profile.
In conclusion, Ethyl 4-bromo-2-fluorobenzamide stands out as a versatile and multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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